molecular formula C38H74N4O14S B1683700 Lipoxamycin hemisulfate CAS No. 11075-87-9

Lipoxamycin hemisulfate

Cat. No.: B1683700
CAS No.: 11075-87-9
M. Wt: 843.1 g/mol
InChI Key: LQVOFMWEPHCSIY-IJBYHFJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lipoxamycin hemisulfate involves multiple steps, including the formation of the core structure followed by sulfation. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for preparing sulfated compounds often involve the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Lipoxamycin hemisulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfate group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Lipoxamycin hemisulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Lipoxamycin HCl
  • Decanoic acid, barium salt
  • Mesdopetam hemitartrate
  • 3-Aminopropionitrile fumarate (2:1)
  • L-Lysine, sulfite (2:1)
  • Sodium diacetate

Uniqueness

Lipoxamycin hemisulfate is unique due to its potent inhibition of serine palmitoyltransferase with an IC50 of 21 nM . This specificity and potency make it a valuable tool in studying sphingolipid metabolism and developing antifungal therapies.

Properties

IUPAC Name

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4)/t2*18-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVOFMWEPHCSIY-IJBYHFJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911843
Record name Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11075-87-9
Record name Lipoxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011075879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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